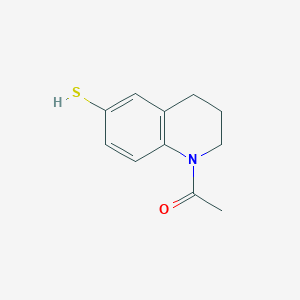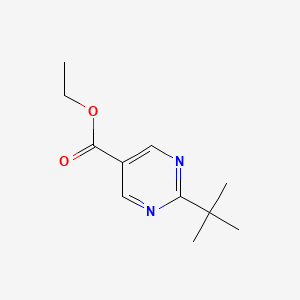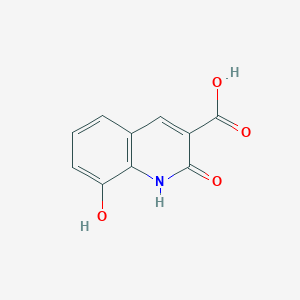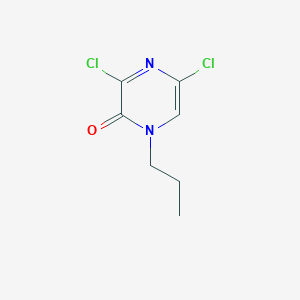
3,5-Dichloro-1-propylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-1-propylpyrazin-2(1H)-one: is a chemical compound belonging to the pyrazinone family It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions, a propyl group at the 1st position, and a pyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-1-propylpyrazin-2(1H)-one typically involves the chlorination of a pyrazinone precursor followed by the introduction of a propyl group. One common method includes:
Chlorination: Starting with a pyrazinone compound, chlorination is carried out using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to introduce chlorine atoms at the desired positions.
Alkylation: The chlorinated intermediate is then subjected to alkylation using a propyl halide (e.g., propyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the propyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dichloro-1-propylpyrazin-2(1H)-one can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products:
Oxidation: Oxidized derivatives of the pyrazinone core.
Reduction: Reduced pyrazinone derivatives.
Substitution: Substituted pyrazinone compounds with various functional groups.
Scientific Research Applications
Chemistry: 3,5-Dichloro-1-propylpyrazin-2(1H)-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring pyrazinones.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with therapeutic effects.
Industry: In industrial applications, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1-propylpyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine atoms and propyl group can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
3,5-Dichloropyrazin-2(1H)-one: Lacks the propyl group, leading to different reactivity and applications.
1-Propylpyrazin-2(1H)-one:
3,5-Dichloro-1-methylpyrazin-2(1H)-one: Similar structure but with a methyl group instead of a propyl group, leading to variations in reactivity and applications.
Uniqueness: 3,5-Dichloro-1-propylpyrazin-2(1H)-one is unique due to the combination of chlorine atoms and a propyl group, which imparts specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8Cl2N2O |
|---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
3,5-dichloro-1-propylpyrazin-2-one |
InChI |
InChI=1S/C7H8Cl2N2O/c1-2-3-11-4-5(8)10-6(9)7(11)12/h4H,2-3H2,1H3 |
InChI Key |
HRAFLPIJOCDPTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(N=C(C1=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


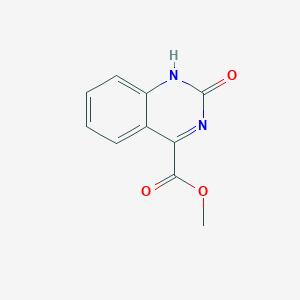
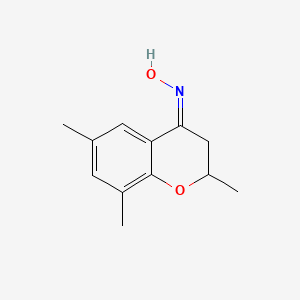

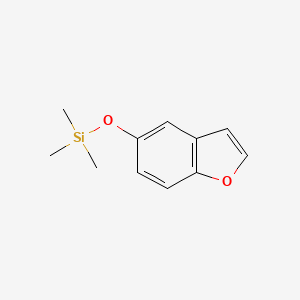
![[Dimethyl(phenyl)silyl]methyl acetate](/img/structure/B11895260.png)
